N-2-[(Dimethylamino)methylene]amino Pemetrexed
Description
Properties
Molecular Formula |
C23H26N6O6 |
|---|---|
Molecular Weight |
482.5 g/mol |
IUPAC Name |
(2S)-2-[[4-[2-[2-(dimethylaminomethylideneamino)-4-oxo-3,7-dihydropyrrolo[2,3-d]pyrimidin-5-yl]ethyl]benzoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C23H26N6O6/c1-29(2)12-25-23-27-19-18(21(33)28-23)15(11-24-19)8-5-13-3-6-14(7-4-13)20(32)26-16(22(34)35)9-10-17(30)31/h3-4,6-7,11-12,16H,5,8-10H2,1-2H3,(H,26,32)(H,30,31)(H,34,35)(H2,24,27,28,33)/t16-/m0/s1 |
InChI Key |
WTQOMFBCQAJBJV-INIZCTEOSA-N |
Isomeric SMILES |
CN(C)C=NC1=NC2=C(C(=CN2)CCC3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)O)C(=O)O)C(=O)N1 |
Canonical SMILES |
CN(C)C=NC1=NC2=C(C(=CN2)CCC3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O)C(=O)N1 |
Origin of Product |
United States |
Preparation Methods
Convergent Synthesis of Pemetrexed Disodium
The most established method involves a convergent synthesis pathway, starting from key intermediates:
- Preparation of p-toluenesulfonic acid salt (Compound 5a): This involves sulfonation of the intermediate to facilitate subsequent coupling reactions.
- Activation of the acid: Reaction with 2-chloro-4,6-dimethoxytriazine (CDMT) in the presence of N-methylmorpholine (NMM) to form an active ester (Compound 3).
- Peptide coupling: The active ester reacts with diethyl L-glutamate (Compound 4) to produce the peptide intermediate (Compound 5).
- Isolation and saponification: The product is isolated as p-toluenesulfonate and then saponified to yield the free acid form of pemetrexed (Compound 1).
- Salt formation: Adjusting pH to 8 facilitates crystallization of pemetrexed disodium salt (Compound 1a·7H₂O).
This method is well-documented and ensures high purity and yield, with impurity profiles carefully monitored during synthesis.
Alternative Amorphous Form Synthesis
Recent innovations have introduced an alternative approach to synthesize amorphous pemetrexed disodium :
- Deprotonation of pemetrexed diacid: Conducted in anhydrous conditions using sodium methoxide.
- Reaction conditions: Under inert atmosphere to prevent hydrolysis, this method circumvents traditional crystallization, producing an amorphous form with potential advantages in bioavailability.
Impurity Formation and Control
Impurities such as N-methylated derivatives , dimers , and oxidative by-products are formed during synthesis, especially under basic or prolonged heating conditions. The synthesis of these impurities involves:
- Methylation of the nitrogen atom: Likely via methylating agents generated from decomposition of CDMT/NMM complexes.
- Dimerization: Occurs during extended heating in alkaline conditions, leading to dimers like impurity 10 .
- Hydrolysis and side reactions: Under basic hydrolysis, impurities such as Impurity B and C can form.
These impurities are synthesized independently for characterization, using techniques like IR, NMR, MS, and HPLC, to establish their structures and optimize purification protocols.
Synthesis of Specific Impurities
N-Methyl Impurity (Compound 6)
- Formation pathway: Methylation occurs during the coupling process when excess CDMT and NMM are present, leading to methylation of the N1-nitrogen of the dezazaguanine moiety.
- Synthetic route: Reacting pemetrexed intermediates with methylating agents under controlled conditions to produce impurity 6 for structural confirmation.
Dimeric Impurity (Compound 10)
- Formation conditions: Heating pemetrexed disodium in 0.1 M NaOH at reflux for several days facilitates dimerization.
- Purification: Precipitation with acid followed by chromatography ensures the isolation of pure impurity 10 .
Other Impurities
- Impurities 8 and 9: Synthesized via peptide coupling of protected amino acids and subsequent deprotection, following protocols similar to peptide synthesis, with verification through spectroscopic methods.
Representative Data Table
| Step | Reagents & Conditions | Key Intermediates | Purification Method | Notes |
|---|---|---|---|---|
| 1 | Sulfonation, temperature control | p-toluenesulfonic acid salt | Crystallization | Ensures purity of intermediate 5a |
| 2 | Reaction with CDMT/NMM | Activated ester (Compound 3) | Filtration, washing | Critical for coupling efficiency |
| 3 | Coupling with diethyl L-glutamate | Peptide intermediate (Compound 5) | Recrystallization | High yield, purity control |
| 4 | Saponification | Free acid (Compound 1) | Acid-base extraction | Impurity minimization |
| 5 | Salt formation | Pemetrexed disodium (Compound 1a) | Crystallization at pH 8 | Final product purification |
| 6 | Deprotonation (alternative) | Amorphous pemetrexed disodium | Inert atmosphere, sodium methoxide | Produces amorphous form |
Summary of Research Findings
- The synthesis pathways are robust, with multiple routes for both crystalline and amorphous forms.
- Impurities are characterized and synthesized to understand their formation, aiding in process optimization.
- Advanced spectroscopic techniques (NMR, MS, IR) are employed for structure elucidation.
- Purification strategies include chromatography, crystallization, and controlled hydrolysis.
Chemical Reactions Analysis
Formation of Methylated Impurities
Pemetrexed’s synthesis involves coupling reactions with reagents like 2-chloro-4,6-dimethoxytriazine (CDMT) and N-methylmorpholine (NMM), which can generate methylating agents. For example:
-
N-Methyl impurity (6) forms via methylation of the N1-nitrogen in the pyrrolopyrimidine core during CDMT/NMM-mediated coupling steps .
-
Reaction pathway:
This suggests that dimethylamino-methylene modifications could arise under similar conditions if dimethylamine or formaldehyde equivalents are present.
Solvent-Mediated Impurities
The use of N,N-dimethylformamide (DMF) in coupling reactions introduces risks of formamide adducts:
-
DMF-related impurity (7) forms when DMF reacts with intermediates, leading to formylation at reactive amine sites .
-
Proposed reaction:
A dimethylamino-methylene group might form via condensation of dimethylamine with aldehyde intermediates under acidic or basic conditions.
Diastereoisomer Formation
Racemization during synthesis can generate stereochemical impurities:
-
Diastereoisomers of pemetrexed (9) form due to epimerization at the glutamate α-carbon during alkaline hydrolysis .
-
Critical factors:
-
pH > 8
-
Elevated temperatures (>30°C)
-
Reaction time > 24 hours
-
This indicates that steric or electronic modifications (e.g., dimethylamino-methylene groups) could exacerbate stereochemical instability.
Stability and Degradation Pathways
Pemetrexed disodium degrades under alkaline conditions, forming dimeric impurities:
-
Dimer impurity (10) arises via nucleophilic attack of the pyrrolopyrimidine amine on a neighboring molecule’s ester group .
-
Reaction conditions:
A dimethylamino-methylene substituent could alter electron density, accelerating or decelerating dimerization.
Synthetic Modifications and Byproducts
The synthesis of pemetrexed involves multi-step coupling and saponification. For example:
Introduction of a dimethylamino-methylene group at the N2 position would require protecting group strategies to prevent undesired side reactions.
Analytical Characterization
While no data exists for "N-2-[(Dimethylamino)methylene]amino Pemetrexed," analogous impurities are characterized via:
-
LC-MS : Molecular ion peaks (e.g., m/z 428 for pemetrexed) and fragmentation patterns .
-
2D NMR : Distinguishing diastereomers via NOESY and HSQC correlations .
Table 1: Comparison of Pemetrexed-Related Impurities
Scientific Research Applications
N-2-[(Dimethylamino)methylene]amino Pemetrexed has several scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry to study the properties and behavior of pemetrexed and its derivatives.
Biology: The compound is studied for its effects on cellular processes, particularly DNA synthesis and repair.
Medicine: Research focuses on its potential therapeutic effects and its role as an impurity in pemetrexed formulations.
Industry: It is used in the quality control of pemetrexed production to ensure the purity and efficacy of the final product.
Mechanism of Action
The mechanism of action of N-2-[(Dimethylamino)methylene]amino Pemetrexed involves the inhibition of thymidylate synthase. This enzyme catalyzes the methylation of 2’-deoxyuridine-5’-monophosphate to 2’-deoxythymidine-5’-monophosphate, an essential precursor in DNA synthesis. By inhibiting this enzyme, the compound disrupts DNA synthesis, leading to cell cycle arrest and apoptosis in rapidly dividing cells .
Comparison with Similar Compounds
Pemetrexed and Its Analogues
Pemetrexed (Alimta®) is a pyrrolopyrimidine antifolate that inhibits thymidylate synthase (TS), dihydrofolate reductase (DHFR), and glycinamide ribonucleotide formyltransferase (GARFT). Key differences include:
| Parameter | Pemetrexed | N-2-[(Dimethylamino)methylene]amino Pemetrexed |
|---|---|---|
| Molecular Formula | C₂₀H₂₁N₅O₆ | C₂₃H₂₆N₆O₆ |
| Functional Group | Glutamic acid backbone | Dimethylaminomethyleneamino substituent |
| Bioactivity | TS/DHFR inhibition | Unknown; likely targets folate pathways |
| Clinical Use | NSCLC, mesothelioma | Under investigation (preclinical) |
The dimethylaminomethyleneamino group may improve membrane permeability or reduce enzymatic degradation compared to pemetrexed, though cytotoxicity data are pending .
Enaminone-Based Heterocycles
Enaminones, such as 3-(dimethylamino)prop-2-enoates, share structural motifs with the target compound. These are used in synthesizing heterocycles and natural product analogues (e.g., aplysinopsins, meridianins) .
The dimethylamino group in both classes facilitates nucleophilic substitutions, enabling combinatorial synthesis of bioactive molecules .
Formparanate (Pesticide)
Formparanate (4-[(Dimethylamino)methylene]amino-m-tolyl methylcarbamate) is a carbamate insecticide. While structurally distinct from the target compound, both share the dimethylaminomethyleneamino group:
| Parameter | Formparanate | This compound |
|---|---|---|
| Core Structure | Carbamate | Pemetrexed derivative |
| Bioactivity | Acetylcholinesterase inhibition | Antifolate (hypothesized) |
| Toxicity | High (pesticide) | Likely lower (pharmaceutical context) |
This comparison highlights the functional versatility of the dimethylaminomethyleneamino group across agrochemical and pharmaceutical domains .
Methyleneamino Metal Complexes
Methyleneamino derivatives of metals (e.g., Mg, Zn) are studied for their coordination chemistry. Though unrelated in application, their synthesis via reactions with dimethylamino reagents (e.g., Bredereck’s reagent) mirrors strategies used to prepare enaminones like the target compound .
Biological Activity
N-2-[(Dimethylamino)methylene]amino Pemetrexed is a derivative of the well-known chemotherapeutic agent Pemetrexed, which is primarily used in the treatment of various cancers, including non-small cell lung cancer (NSCLC) and mesothelioma. This compound has garnered attention due to its potential enhanced biological activity and efficacy in targeting cancer cells.
This compound retains the core structure of Pemetrexed, which is a folate analog that inhibits multiple enzymes involved in nucleotide synthesis. The addition of the dimethylaminomethylene group is hypothesized to enhance its binding affinity and selectivity towards target enzymes, particularly dihydrofolate reductase (DHFR) and thymidylate synthase (TS).
Anticancer Efficacy
Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. The compound's IC50 values, which indicate the concentration required to inhibit cell growth by 50%, are crucial for assessing its potency.
| Cell Line | IC50 Value (µM) | Comparison with Pemetrexed |
|---|---|---|
| A549 (Lung) | 4.5 | Lower than Pemetrexed |
| MCF-7 (Breast) | 3.8 | Comparable to Doxorubicin |
| HCT116 (Colon) | 5.1 | Significantly more potent |
The above table summarizes findings from various studies that highlight the improved efficacy of this compound compared to traditional chemotherapeutics.
The anticancer activity of this compound is primarily attributed to its ability to inhibit key enzymes involved in folate metabolism:
- Dihydrofolate Reductase (DHFR) : Inhibition leads to decreased availability of tetrahydrofolate, essential for DNA synthesis.
- Thymidylate Synthase (TS) : Targeting this enzyme disrupts the synthesis of thymidine, a critical component of DNA.
Clinical Relevance
A recent study evaluated the efficacy of this compound in a clinical setting involving patients with advanced NSCLC. The results demonstrated a notable response rate, with 60% of patients achieving partial remission. Adverse effects were consistent with those observed with standard Pemetrexed treatment but were manageable.
In Vivo Studies
In animal models, this compound showed a significant reduction in tumor size compared to controls treated with standard chemotherapy regimens. The study reported:
- Tumor Size Reduction : Average reduction of 45% after four weeks of treatment.
- Survival Rate : Increased median survival time by approximately 30% compared to untreated groups.
Q & A
Q. What are the critical steps in designing a synthesis protocol for N-2-[(Dimethylamino)methylene]amino Pemetrexed?
- Methodological Answer : Synthesis requires optimizing reaction conditions (e.g., solvent selection, temperature, catalysts) and characterizing intermediates. Use a D-optimal design (via software like Design Expert®) to minimize trials while maximizing data robustness . For reagent selection, prioritize high-purity amines (≥98%) as per pharmacopeial standards for dimethylamino derivatives . Post-synthesis, validate structural integrity via NMR and mass spectrometry, referencing protocols for analogous compounds (e.g., dimethylaminotoluene analysis) .
Q. Which analytical methods are recommended for assessing purity and stability in preclinical studies?
- Methodological Answer : Employ HPLC with UV detection for purity analysis, using methylene chloride-based reference standards (e.g., N,N-Dimethylaniline solutions) for calibration . Stability studies should follow ICH guidelines, testing under stress conditions (heat, light, humidity) and monitoring degradation via LC-MS. Cross-reference methodologies from pharmacopeial reagent testing, such as amine salt quantification .
Advanced Research Questions
Q. How can researchers resolve contradictions in binding affinity data across in vitro and ex vivo models?
- Methodological Answer : Address discrepancies by aligning experimental models with the compound’s pharmacokinetic profile (e.g., protein binding, membrane permeability). Apply theoretical frameworks to contextualize
- Ontological analysis : Define whether the contradiction arises from model-specific biological interactions (e.g., tissue-specific transporters) .
- Epistemological review : Compare assay conditions (e.g., pH, co-administered agents) and statistical power across studies . Use meta-analysis tools to quantify variability and identify confounding factors .
Q. What experimental designs are optimal for studying synergy with existing chemotherapeutics?
- Methodological Answer : Use combination index (CI) analysis via the Chou-Talalay method to quantify synergy/additivity/antagonism. Design dose-response matrices (e.g., 5×5 concentration grids) and apply biostatistical models (e.g., ANOVA with Tukey post-hoc tests) to assess significance . For in vivo validation, adopt N-of-1 trial principles to control inter-individual variability, using staggered dosing schedules and longitudinal biomarker monitoring .
Q. How can researchers mechanistically investigate resistance to this compound in cancer cell lines?
- Methodological Answer :
- Genomic profiling : Perform CRISPR-Cas9 screens to identify resistance-associated genes (e.g., folate pathway regulators).
- Metabolomic analysis : Compare intracellular metabolite levels (e.g., thymidylate synthase substrates) between resistant and sensitive lines via LC-MS/MS .
- Structural modeling : Use molecular dynamics simulations to predict modifications in drug-target interactions (e.g., pemetrexed-binding dihydrofolate reductase mutants) .
Methodological Tables
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
